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Compound of Interest

Compound Name: alpha-D-sorbopyranose

Cat. No.: B12651727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
alpha-D-sorbopyranose, a monosaccharide of interest in various research and development
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and use in complex biological and chemical systems.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for alpha-D-
sorbopyranose.

Table 1: Nuclear Magnetic Resonance (NMR)

Spectroscopic Data

1H and 3C NMR data for alpha-L-sorbopyranose in Water (H20) at pH 7.00.[1] As enantiomers,
alpha-D-sorbopyranose and alpha-L-sorbopyranose exhibit identical NMR spectra. The data
presented here is for the L-enantiomer but is directly applicable to the D-enantiomer.

1H NMR (500 MHz, Water)[1]
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Chemical Shift (ppm) Intensity
3.74 21.34
3.73 30.94
3.72 44.29
3.71 51.91
3.70 73.87
3.68 92.22
3.68 32.83
3.67 77.67
3.65 61.71
3.64 80.12
3.62 53.43
3.61 47.43
3.60 38.46
3.60 31.71
3.59 21.26
3.58 12.64
3.57 9.93
3.51 100.00
3.49 97.98
3.49 87.65
3.48 70.69

Note: Detailed assignment of these proton signals requires further 2D NMR analysis (e.g.,
COSY, HSQC). The provided data represents a complex mixture of overlapping signals.
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BC NMR

A definitive, assigned 3C NMR spectrum for alpha-D-sorbopyranose was not readily available
in the searched literature. However, 2D NMR (*H-13C HSQC) data for the L-enantiomer
provides correlations between proton and carbon signals.

1H-13C HSQC Correlations (600 MHz, Water)[1]

*H Shift (ppm) 13C Shift (ppm)
3.61 72.03
3.50 72.99
3.63 64.38
3.67 76.49
3.73 64.38
3.70 66.09
3.51 66.13

Table 2: Infrared (IR) Spectroscopy Data

The following table lists the characteristic IR absorption bands for D-sorbose. The spectrum
was acquired using an Attenuated Total Reflectance (ATR) accessory.[2]

Wavenumber (cm—?) Interpretation

~3300-3500 O-H stretching (strong, broad)
~2900-3000 C-H stretching

~1730 C=0 stretching (ketone)
~1000-1200 C-O stretching (fingerprint region)

Note: The IR spectra of D-sorbose and L-sorbose are identical. The spectrum of the solid
sample is influenced by intermolecular hydrogen bonding.
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Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data for D-sorbopyranose was obtained using electrospray ionization
(ESI) in negative ion mode.

m/z Relative Intensity lon

179.1 - [M-H]-

89 100 Fragment ion
88 10.27 Fragment ion
179 8.11 [M-H]-

71 5.17 Fragment ion

Note: The fragmentation of underivatized monosaccharides can be complex and depends on
the ionization method and collision energy. Cross-ring cleavages are common fragmentation
pathways.[3][4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of alpha-D-sorbopyranose is dissolved in deuterium oxide
(D20) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. A
small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid
sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical
shift referencing (& = 0.00 ppm).

e H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz or
higher field spectrometer. A standard single-pulse experiment with water suppression (e.g.,
presaturation or WATERGATE) is used. Key acquisition parameters include a spectral width
of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.
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e 13C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton
decoupling. A spectral width of ~220 ppm is used. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed
to differentiate between CH, CHz, and CHs groups.

o 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): A 1H-1H COSY experiment is performed to establish
proton-proton coupling networks and identify neighboring protons.

o HSQC (Heteronuclear Single Quantum Coherence): A *H-13C HSQC experiment is used to
determine one-bond correlations between protons and their directly attached carbons,
aiding in the assignment of both *H and 3C signals.

o HMBC (Heteronuclear Multiple Bond Correlation): A tH-13C HMBC experiment can be
performed to identify longer-range (2-3 bond) correlations, which is useful for confirming
assignments and determining the connectivity of the sugar ring.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the
solid alpha-D-sorbopyranose sample is placed directly onto the ATR crystal. For
transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk.

e Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first
collected. The sample is then scanned, typically over the range of 4000 to 400 cm~1. A
sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).
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Mass Spectrometry (MS)

Sample Preparation: A dilute solution of alpha-D-sorbopyranose is prepared in a suitable
solvent system, such as a mixture of water and acetonitrile or methanol, often with the
addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium
acetate.

lonization: Electrospray ionization (ESI) is a common technique for the analysis of non-
volatile and thermally labile compounds like monosaccharides. The sample solution is
introduced into the ESI source where it is nebulized and subjected to a high voltage, leading
to the formation of gas-phase ions (e.g., [M+H]*, [M+Na]* in positive ion mode, or [M-H]~ in
negative ion mode).

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-
of-flight, or ion trap). A full scan mass spectrum is acquired to determine the mass-to-charge
ratio (m/z) of the molecular ions.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass
spectrometry is performed. The molecular ion of interest is isolated in the mass analyzer and
then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen). The resulting fragment ions are then mass-analyzed to generate an MS/MS
spectrum. The fragmentation pattern provides insights into the structure of the molecule.

Data Analysis: The mass spectra are analyzed to identify the molecular weight of the
compound and to interpret the fragmentation patterns, which can help in confirming the
structure of the sugar.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

chemical compound like alpha-D-sorbopyranose.
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Workflow for Spectroscopic Analysis of alpha-D-Sorbopyranose
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Caption: General workflow for the spectroscopic characterization of alpha-D-sorbopyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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